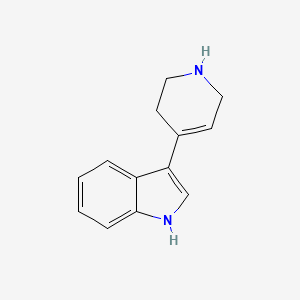

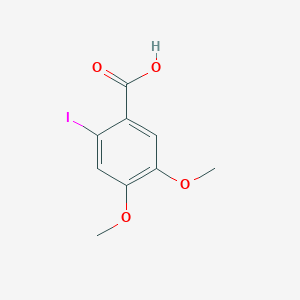

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

概要

説明

3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドールは、テトラヒドロピリジン環がインドール構造に融合した化学化合物です。この化合物は、さまざまな科学研究分野における潜在的な生物活性と用途のために注目されています。

科学的研究の応用

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

Industry: The compound may be used in the development of new materials and chemical products.

将来の方向性

The future directions for the study of “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” could involve further exploration of its serotoninergic and anti-dopaminergic properties . Additionally, it could be studied as a potential inhibitor of the FGFR signaling pathway, which plays an essential role in various types of tumors .

準備方法

合成ルートと反応条件

3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドールの合成は、通常、特定の条件下で適切な前駆体の環化を含みます。 一般的な方法の1つは、アルカリ性過酸化水素触媒の存在下でのカルコン中間体の酸化環化です 。反応条件は、目的の生成物を高収率で高純度で生成することを保証するために注意深く制御されます。

工業生産方法

この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、規模が大きくなります。連続フロー反応器の使用と最適化された反応条件は、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドールは、次のようなさまざまな化学反応を受けることができます。

酸化: この化合物は、酸化されてさまざまな誘導体を生成することができます。

還元: 還元反応は、化合物に存在する官能基を変更することができます。

置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素、還元のための水素化リチウムアルミニウム、および置換反応のためのさまざまなハロゲン化剤が含まれます。温度、溶媒、触媒などの反応条件は、目的の変換に基づいて最適化されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は分子にハロゲン原子を導入する可能性があります。

科学研究での用途

3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドールは、科学研究で幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、さまざまな細胞プロセスへの影響など、その潜在的な生物活性を研究されています。

医学: 神経伝達物質系の調節における役割など、その潜在的な治療的用途を探るための研究が進行中です。

産業: この化合物は、新しい材料や化学製品の開発に使用される可能性があります。

作用機序

3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドールの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、神経伝達物質受容体、酵素、または他の細胞成分に作用し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的を解明するには、詳細な研究が必要です。

類似の化合物との比較

類似の化合物

独自性

3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドールは、独特の化学的および生物学的特性をもたらす特定の構造的特徴のためにユニークです。

類似化合物との比較

Similar Compounds

- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

- 2-Methyl-2-(1,2,3,6-tetrahydro-pyridin-4-yl)-propan-1-ol hydrochloride

Uniqueness

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties

特性

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSPTXGPFAXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375484 | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65347-55-9, 38620-69-8 | |

| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)

![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)